molecular formula C7H3BrF4S B8590522 3-bromo-4-fluorophenyl trifluoromethyl sulphide

3-bromo-4-fluorophenyl trifluoromethyl sulphide

Cat. No. B8590522
M. Wt: 275.06 g/mol
InChI Key: TVPJKVWLUNDNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296741B2

Procedure details

3-Bromo-4-fluorobenzenethiol (2.071 g, 10 mmol) in dimethylformamide (10 mL) was treated with 60% sodium hydride (0.480 g, 12.00 mmol). The solution was stirred for 10 minutes at room temperature. Trifluoroiodomethane (2.74 g, 14.00 mmol) was released into a balloon with a three-way stopcock. The balloon was then put onto the flask and trifluoroiodomethane was released into the reaction. After 1 hour, all the content in the balloon was gone. And the balloon was filled with 2.74 g of trifluoroiodomethane again. The reaction mixture was stirred for 16 hours. The reaction mixture was poured into water, and extracted with ethyl acetate several times. The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting oil was used directly in the next reaction.
Quantity
2.071 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.74 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[CH:6][C:7]=1[F:8].[H-].[Na+].[F:12][C:13]([F:16])([F:15])I.O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([S:9][C:13]([F:16])([F:15])[F:12])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
2.071 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)S
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.74 g
Type
reactant
Smiles
FC(I)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(I)(F)F
Step Four
Name
Quantity
2.74 g
Type
reactant
Smiles
FC(I)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was released into the reaction
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate several times
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was used directly in the next reaction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=C(C=CC1F)SC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.